molecular formula C9H6FNO B8354663 2-Fluoro-4-(2-oxoethyl)benzonitrile

2-Fluoro-4-(2-oxoethyl)benzonitrile

Cat. No.: B8354663
M. Wt: 163.15 g/mol
InChI Key: JEUFBPQAVLSWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-oxoethyl)benzonitrile is a fluorinated aromatic compound that serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. The molecular structure incorporates two key functional groups: a benzonitrile core and an acetyl (oxoethyl) side chain, which provide distinct sites for chemical transformation. The strong electron-withdrawing nature of the nitrile group influences the aromatic ring's electronics, making it a valuable precursor in the synthesis of more complex heterocyclic systems and pharmaceutical candidates . This compound is particularly useful in cross-coupling reactions and as a precursor for the development of molecules with potential biological activity. Researchers utilize this and related fluorinated benzonitriles in the discovery and optimization of agrochemicals and pharmaceuticals, where the fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity . The reactive aldehyde group allows for further elaboration through condensation or nucleophilic addition reactions. Handling and Safety: This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. As with many synthetic intermediates, it may pose health hazards. Based on similar fluorinated nitriles, it is expected to be toxic if swallowed, in contact with skin, or if inhaled . Researchers must consult the Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment (PPE), including gloves and eye/face protection, and only within a well-ventilated fume hood.

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-4-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C9H6FNO/c10-9-5-7(3-4-12)1-2-8(9)6-11/h1-2,4-5H,3H2

InChI Key

JEUFBPQAVLSWLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC=O)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Fluoro-4-((trimethylsilyl)ethynyl)benzonitrile
  • Structure : Contains a trimethylsilyl-protected ethynyl group instead of the 2-oxoethyl moiety.
  • Synthesis: Prepared via Sonogashira coupling of 4-iodoaniline with trimethylsilylacetylene (82% yield), involving PdCl₂(PPh₃)₂ and CuI catalysis in toluene .
  • Key Differences : The ethynyl group enhances rigidity and electronic effects, making it suitable for conjugated materials. In contrast, the 2-oxoethyl group in the target compound offers a reactive ketone for further functionalization.
2-Fluoro-4-methoxyphenylacetonitrile
  • Structure : Features a methoxy group at the para position and an acetonitrile group at the ortho position.
  • Physical Properties : Higher polarity due to the methoxy group, likely influencing solubility in polar solvents. SMILES: COC1=CC(F)=C(CC#N)C=C1 .
  • Applications : Used in intermediates for agrochemicals; the methoxy group may enhance metabolic stability compared to the ketone in 2-fluoro-4-(2-oxoethyl)benzonitrile.
4-(2-Bromoacetyl)benzonitrile
  • Structure : Contains a bromoacetyl group instead of 2-oxoethyl.
  • Reactivity : The bromine atom enables nucleophilic substitution (e.g., in GSK-3 inhibitor synthesis), whereas the ketone in the target compound is more suited for condensation or reduction reactions .
  • Applications : Critical for irreversible enzyme inhibition studies, highlighting how halogen vs. ketone substituents dictate biological activity.
DGAT2-iJ (3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]-1,3-thiazol-5(4H)-ylidene}methyl)phenoxy]benzonitrile)
  • Structure : A complex derivative with a thiazole ring and pyridyl substituent.
  • Biological Activity : Acts as a selective DGAT2 inhibitor, demonstrating that extended conjugation and heterocyclic moieties enhance target specificity compared to simpler ketone derivatives .

Physical and Chemical Properties

  • Boiling/Melting Points :

    • 2-Fluorobenzonitrile: Boiling point 90°C (21 mm Hg) .
    • 4-Fluorobenzonitrile: Boiling point 188°C (750 mm Hg), melting point 35–37°C .
    • The 2-oxoethyl substituent likely increases polarity, raising the melting point compared to simpler fluorobenzonitriles.
  • Solubility: The ketone in this compound enhances solubility in EtOAc, whereas trimethylsilyl groups (e.g., in ) improve solubility in non-polar solvents like hexane.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-(2-oxoethyl)benzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling or substitution reactions. For example, PdCl₂(PPh₃)₂ and CuI catalysts in toluene with trimethylsilylacetylene have been used for analogous fluoro-benzonitrile derivatives, achieving yields >80% under inert atmospheres . Solvent selection (e.g., toluene or DMSO) and temperature control (40–80°C) are critical for minimizing side reactions. Post-reaction purification via crystallization (e.g., hexane) or column chromatography enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolves substituent effects (e.g., fluorine-induced deshielding). For a related compound, δ 7.57–7.64 (m, 3H) and δ 6.97 (d, J = 3.3 Hz, 1H) were observed in DMSO-d₆ .
  • IR Spectroscopy : Detects functional groups (e.g., CN stretch at ~2227 cm⁻¹, C=O at ~1619 cm⁻¹) .
  • Mass Spectrometry (EI) : Confirms molecular ion peaks (e.g., m/z 269 [M⁺] for a fluorinated analog) .

Q. How does the fluorine atom influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at the benzonitrile ring, directing nucleophilic attacks to meta/para positions. Computational studies (e.g., DFT) can model charge distribution and predict reactivity, as shown for benzonitrile derivatives with dipole moments >4.0 D . Experimental validation via Hammett constants or kinetic studies is recommended.

Q. What are the key applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for bioactive molecules. For example, hydantoin derivatives synthesized from similar fluorinated benzonitriles showed activity in enzyme inhibition assays . The oxoethyl group enables further functionalization (e.g., Schiff base formation or Michael additions) for drug candidate libraries.

Q. How can solubility and stability be assessed for this compound under varying conditions?

  • Methodological Answer :
  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy.
  • Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Benzonitrile derivatives exhibit stability in anhydrous environments but may hydrolyze in acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the oxoethyl group in nucleophilic additions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For analogous compounds, the oxoethyl group’s carbonyl carbon shows high electrophilicity (Mulliken charge ~+0.45), favoring nucleophilic attack by amines or thiols . Molecular dynamics simulations further assess solvent effects on reaction pathways.

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. For ambiguous electron density, iterative refinement with restraints (e.g., AFIX commands) or alternative space group testing is advised. Cross-validation with spectroscopic data (e.g., NMR) ensures consistency .

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer substitutions .
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts for Suzuki-Miyaura or Ullmann couplings. For example, PdCl₂(PPh₃)₂ improved regioselectivity (>90%) in a fluorobenzonitrile coupling reaction .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

  • Methodological Answer : Byproducts often arise from overhalogenation or solvent adducts. LC-MS and 2D NMR (e.g., HSQC, HMBC) identify structural anomalies. For instance, a brominated byproduct in a related synthesis was traced to excess Br₂ in the reaction mixture . Kinetic studies (e.g., variable-temperature NMR) can elucidate competing pathways.

Q. How does the compound interact with metal surfaces, and what implications does this have for material science?

  • Methodological Answer :
    Surface-enhanced Raman spectroscopy (SERS) and XPS analyze adsorption on Ag, Au, or Fe-doped surfaces. Benzonitrile derivatives adsorb via nitrile or π-system interactions, influencing catalytic activity. Computational studies (e.g., MD simulations) model orientation effects, showing preferential binding of the nitrile group to transition metals .

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